molecular formula C9H10N2S B2981447 N-cyano-N-methyl-3-(methylsulfanyl)aniline CAS No. 222734-73-8

N-cyano-N-methyl-3-(methylsulfanyl)aniline

Cat. No. B2981447
Key on ui cas rn: 222734-73-8
M. Wt: 178.25
InChI Key: MSHIIKXFGRGEHA-UHFFFAOYSA-N
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Patent
US08058311B2

Procedure details

A flame-dried Schlenk flask under a nitrogen atmosphere was charged with sodium hydride (60% in mineral oil, 0.14 g, 3.5 mmol), 3-Methylsulfanyl-phenyl-cyanamide (0.493 g, 3.00 mmol) and anhydrous THF (5 ml). The mixture was stirred rapidly and heated to 70° C. for circa 0.5 hours. On cooling to room temperature, iodomethane (0.37 ml, 6.00 mmol) was added drop wise and the mixture stirred at room temperature over night. The resulting clear, colourless solution was concentrated under vacuum before water (30 ml) and diethylether (40 ml) were added. The organic phase was separated, dried over Na2SO4 and the diethylether solvent removed under vacuum to yield a crude residue. Purification by column chromatography on silica gel using dichloromethane as mobile phase afforded the title compound as a pale yellow oil (0.388 g, 73%).
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.493 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][S:4][C:5]1[CH:6]=[C:7]([NH:11][C:12]#[N:13])[CH:8]=[CH:9][CH:10]=1.I[CH3:15]>C1COCC1>[CH3:15][N:11]([C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([S:4][CH3:3])[CH:6]=1)[C:12]#[N:13] |f:0.1|

Inputs

Step One
Name
Quantity
0.14 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.493 g
Type
reactant
Smiles
CSC=1C=C(C=CC1)NC#N
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.37 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling to room temperature
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature over night
CONCENTRATION
Type
CONCENTRATION
Details
The resulting clear, colourless solution was concentrated under vacuum before water (30 ml) and diethylether (40 ml)
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the diethylether solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
to yield a crude residue
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
CN(C#N)C1=CC(=CC=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 0.388 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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